1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)10-18-17(22)19-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUPPKUGDCCYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-methoxyphenyl halide in the presence of a base like potassium carbonate.
Formation of the Thiophene Urea Moiety: The final step involves the reaction of the intermediate with thiophene-2-isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of 5-hydroxy-1-(4-methoxyphenyl)pyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxyphenyl group can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues in the active site. The thiophene ring can contribute to π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Substituent Effects
- Thiophene vs. Thiophene’s lower electronegativity may reduce polar interactions but enhance lipophilicity .
- Pyrrolidinone Core: The 5-oxopyrrolidin-3-ylmethyl group distinguishes the target from pyridine-based analogs (e.g., 5h, 7n).
- Methoxy vs. Ethoxy/Halogen Substituents : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl and chloro groups in 7n and 10 . Methoxy groups generally improve solubility but may reduce metabolic stability compared to halogens .
Physicochemical Properties
- Melting Points : Pyridinyl-urea analogs (e.g., 5h , 5j ) exhibit high melting points (200–270°C), indicating strong intermolecular hydrogen bonding and crystallinity. The target compound’s melting point is unreported but likely falls within this range due to its urea moiety and aromatic substituents .
- Hydrogen-Bonding Patterns: Urea derivatives typically form extensive hydrogen-bond networks (e.g., N–H···O interactions), as seen in crystal structures of related compounds. The pyrrolidinone carbonyl in the target compound may participate in additional hydrogen bonds, influencing solubility and crystal packing .
Biological Activity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not available |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of the Pyrrolidinone Ring :
- Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
-
Introduction of the Methoxyphenyl Group :
- Involves nucleophilic substitution reactions with methoxy-substituted benzene derivatives.
-
Formation of the Urea Derivative :
- The final step involves reacting the intermediate with an isocyanate or urea derivative to yield the desired product.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of enzymatic activity and alteration in cellular signaling pathways.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Interaction with various receptors can influence physiological responses related to inflammation and pain.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Activity
Studies have shown that this compound possesses significant anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses.
Analgesic Effects
In animal models, the compound demonstrated analgesic effects comparable to established analgesics like diclofenac sodium, suggesting its potential as a pain management agent.
Anticancer Properties
Preliminary investigations indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.
Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of the compound using a writhing test in mice. Results indicated that it provided significant pain relief compared to control groups, with an effective dose (ED50) lower than that of diclofenac sodium .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other urea derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-((1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea | Moderate anti-inflammatory |
| 1-(4-Methoxyphenyl)-5-(m-tolyl)urea | Analgesic effects reported |
| 1-(4-Chlorophenyl)-5(2-Ethoxyphenyl)urea | Antibacterial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea, and how are reaction conditions optimized?
- Methodology :
- Pyrrolidinone Ring Formation : Cyclization of γ-ketoamide precursors under acidic (e.g., HCl/EtOH) or basic (e.g., NaH/THF) conditions .
- Urea Linkage : React the pyrrolidinone intermediate with thiophen-2-yl isocyanate in anhydrous DMF at 0–5°C, followed by slow warming to room temperature to minimize side reactions .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies methoxyphenyl (δ 3.7–3.8 ppm), thiophene protons (δ 6.8–7.5 ppm), and urea NH signals (δ 8.5–9.0 ppm). Overlapping signals in the pyrrolidinone region (δ 2.5–3.5 ppm) require 2D-COSY/HSQC for assignment .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₈H₂₀N₃O₃S: 366.12 g/mol) and detects fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (MeOH/EtOAc) and refine using SHELXL-2018 (R-factor < 0.05) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations; compare to cisplatin controls .
- Solubility/Permeability : Use shake-flask method (PBS pH 7.4) and PAMPA for passive diffusion assessment .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite for molecular docking into target proteins (e.g., PARP1). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (urea carbonyl) and aromatic/hydrophobic regions (thiophene, methoxyphenyl) to align with known inhibitors .
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔGbinding; correlate with experimental IC₅₀ values .
Q. What strategies address contradictory crystallographic data between predicted and observed hydrogen-bonding networks?
- Methodology :
- Multi-Conformer Refinement : Use SHELXL’s PART instruction to model disorder in the methoxyphenyl group .
- Hydrogen-Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs for urea-thiophene interactions) to resolve ambiguities in packing .
- Temperature Factors : High B-factors (> 4 Ų) in flexible regions (pyrrolidinone methylene) may require TLS parameterization .
Q. How does modifying the thiophene or methoxyphenyl substituents affect structure-activity relationships (SAR)?
- Methodology :
- Thiophene Analogues : Replace with furan (less electron-rich) or phenyl (no lone-pair interactions). Assess via kinase inhibition assays; thiophene’s sulfur enhances π-π stacking .
- Methoxy Position : Synthesize 3-methoxy or 2-methoxy isomers. Compare logP (HPLC) and activity; para-substitution optimizes steric fit in hydrophobic pockets .
- Urea Bioisosteres : Replace urea with thiourea or cyanoguanidine; test thermal stability (DSC) and solubility .
Q. What experimental and theoretical approaches reconcile discrepancies in biological activity between similar derivatives?
- Methodology :
- Off-Target Profiling : Use kinome-wide selectivity screens (Eurofins KinaseProfiler™) to identify unintended targets .
- Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for oxidative (e.g., sulfoxide) or hydrolytic metabolites .
- QSAR Modeling : Train models on IC₅₀ data from analogues (e.g., 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) using MOE descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
